
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
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Overview
Description
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone featuring a benzophenone backbone (diphenylketone) with three distinct substituents:
- Chlorine (Cl) at position 2 of the first benzene ring (Ring A).
- Trifluoromethyl (CF₃) at position 5 of Ring A.
- Fluorine (F) at position 4' of the second benzene ring (Ring B).
This compound’s structure combines electron-withdrawing groups (Cl, CF₃, F) that influence its electronic, physical, and reactive properties. Benzophenones are widely used in agrochemicals, pharmaceuticals, and materials science due to their stability and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) makes the aromatic ring susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzophenones.
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Chemistry
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone serves as an intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials with tailored properties.
Biology
The compound is investigated for its potential as a biochemical probe due to its distinctive structural features. It interacts with biological systems, potentially influencing cellular pathways related to oxidative stress and inflammation. Preliminary studies suggest that it can modulate enzyme activities associated with these pathways .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential . Its halogenated structure enhances reactivity, making it a candidate for drug development targeting specific biological receptors or enzymes involved in disease processes.
Industry
This compound is utilized in the production of specialty chemicals and materials that exhibit desired physical and chemical properties. Its unique combination of substituents imparts distinct electronic characteristics that are beneficial in various industrial applications.
In Vivo Studies
A study on rats demonstrated that after administration, this compound was rapidly absorbed and distributed across tissues, particularly accumulating in adipose tissue, lungs, and liver. The compound exhibited a biological half-life of approximately 19 hours in circulation .
Cytotoxicity and Sensitization Potential
In vitro assays indicated that this compound has a weak sensitization potential, with stimulation indices suggesting mild lymphocyte proliferation at specific concentrations. The effective concentration producing a threefold increase in lymphocyte proliferation was determined to be 31.8% .
Mechanism of Action
The mechanism of action of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in oxidative stress and inflammation, by altering the activity of key enzymes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
The compound’s closest analogs are fluorinated benzophenones documented in industrial catalogs (). Key comparisons include:
2-Fluoro-4-(trifluoromethyl)benzophenone
- Substituents: F at position 2 and CF₃ at position 4 on the same ring .
- Key Difference : The absence of chlorine and the placement of CF₃ at position 4 (vs. position 5 in the target compound) reduce steric hindrance but increase electron-withdrawing effects on the ketone group. This may enhance stability in polar solvents compared to the target compound .
2-Fluoro-5-(trifluoromethyl)benzophenone
- Substituents: F at position 2 and CF₃ at position 5 on the same ring .
- Key Difference : The lack of a 4’-fluoro group on the second ring reduces cross-ring electronic interactions. This configuration likely lowers melting points compared to the target compound, which has additional fluorine on Ring B .
4-Chloro-3-(trifluoromethyl)-benzenamine ()
- Substituents: Cl at position 4, CF₃ at position 3, and an amino (-NH₂) group.
- Key Difference: The amino group introduces electron-donating effects, contrasting sharply with the ketone functionality in benzophenones. This compound’s reactivity (e.g., in electrophilic substitution) diverges significantly from the target molecule .
Physical and Chemical Properties (Inferred)
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, substituent effects can be extrapolated:
Biological Activity
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is a halogenated derivative of benzophenone, characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group. This unique structure enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H10ClF4O
- Molecular Weight : 302.65 g/mol
- Structure : The compound features multiple halogen substituents that significantly alter its chemical behavior compared to non-halogenated benzophenones.
Biological Activity
Research indicates that this compound exhibits notable biological activity through its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
- Enzyme Modulation : Preliminary studies suggest that the compound can modulate the activity of enzymes associated with oxidative stress and inflammation. This modulation could influence cellular signaling pathways, potentially leading to therapeutic effects against diseases characterized by oxidative damage and inflammation.
- Receptor Interaction : The compound may interact with specific receptors, which could alter physiological responses in cells. Further research is necessary to elucidate these interactions fully.
In Vivo Studies
A study conducted on rats revealed that this compound was rapidly absorbed and distributed across various tissues following administration. The highest concentrations were found in adipose tissue, followed by the lungs and liver. Notably, the compound demonstrated a biological half-life of approximately 19 hours in blood circulation .
Cytotoxicity and Sensitization Potential
In vitro assays have shown that the compound exhibits weak sensitization potential, with stimulation indices (SI) indicating mild lymphocyte proliferation at specific concentrations. The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was determined to be 31.8% .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-5-(trifluoromethyl)benzophenone | C15H9F4O | Lacks chloro substituent |
2-Chloro-4'-fluoro-5-iodobenzophenone | C15H9ClF | Contains iodine instead of trifluoromethyl group |
Benzophenone | C13H10O | No halogen substituents |
The structural uniqueness of this compound lies in its combination of multiple halogen substituents, which enhances its reactivity and potential biological activity compared to similar compounds.
Toxicological Profile
Toxicological evaluations indicate that while the compound can induce some adverse effects at high doses—such as liver and kidney toxicity—these effects are not severe enough to classify it as a hazardous substance under typical exposure scenarios. A No Observed Adverse Effect Level (NOAEL) was established at 125 ppm based on observed kidney effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone, considering halogen reactivity and trifluoromethyl group stability?
Methodological Answer: Synthesis of this compound requires careful control of halogenation and trifluoromethyl group introduction. A Grignard-based approach (e.g., using isopropylmagnesium chloride in tetrahydrofuran at low temperatures) can stabilize reactive intermediates, as demonstrated in the synthesis of structurally analogous trifluoromethyl ketones . Key considerations:
- Sequential halogenation (chloro and fluoro) to avoid cross-reactivity.
- Use of anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
- Monitoring reaction progress via GC-MS or HPLC to detect side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- NMR : Use 19F-NMR to confirm trifluoromethyl group integrity and 1H-NMR to resolve aromatic proton splitting patterns (e.g., para-fluoro vs. ortho-chloro substituents) .
- X-ray Crystallography : Essential for resolving ambiguities in substituent positioning, as shown in crystallographic studies of related benzophenones .
- HRMS : Validates molecular weight and detects isotopic patterns of chlorine/fluorine.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound via different intermediates?
Methodological Answer: Discrepancies in yields often arise from competing reaction pathways. For example:
- Intermediate Stability : If using halogenated benzene precursors (e.g., 3-chloro-5-(trifluoromethyl)iodobenzene), trace moisture may deactivate Grignard reagents, reducing yields .
- Side Reactions : Fluorine’s electron-withdrawing effect may promote undesired nucleophilic aromatic substitutions. Mitigate by:
- Lowering reaction temperatures (−10°C to 0°C).
- Introducing protecting groups for sensitive substituents.
- Conducting kinetic studies to identify rate-limiting steps.
Q. What computational methods are suitable for modeling the electronic effects of substituents on this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to:
- Map electrostatic potentials, highlighting electron-deficient regions (e.g., near trifluoromethyl groups) for nucleophilic attack .
- Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by parameterizing force fields for fluorine and chlorine atoms .
Q. How can analytical challenges in distinguishing this compound from structurally similar impurities be addressed?
Methodological Answer:
- Chromatographic Separation : Optimize HPLC methods using:
- Solid-State NMR : Detect crystallographic impurities in bulk samples, as demonstrated in benzophenone derivative analyses .
Q. Data Contradiction Analysis
Q. How should conflicting data on the compound’s thermal stability be interpreted?
Methodological Answer: Divergent thermal stability reports may stem from:
- Sample Purity : Trace moisture or solvents (e.g., THF residuals) can lower decomposition temperatures. Validate purity via DSC and TGA .
- Experimental Conditions : Oxidative vs. inert atmospheres (N₂ vs. air) affect stability. Replicate studies under controlled conditions.
- Substituent Interactions : Trifluoromethyl groups may stabilize the keto form at high temperatures, while chloro/fluoro substituents influence resonance effects .
Q. Environmental and Safety Considerations
Q. What protocols ensure safe handling and waste management of this compound in laboratory settings?
Methodological Answer:
- Waste Segregation : Separate halogenated waste (chlorine/fluorine) from non-halogenated solvents, as mandated by environmental regulations .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
- Neutralization : Treat acidic byproducts (e.g., HCl/HF) with calcium carbonate before disposal .
Q. Applications in Material Science
Q. How can this compound’s electronic properties be leveraged in optoelectronic materials?
Methodological Answer:
- Charge-Transfer Complexes : The electron-deficient trifluoromethyl group enhances π-acceptor capabilities, enabling applications in organic semiconductors. Characterize via UV-vis and cyclic voltammetry .
- Polymer Additives : Incorporate into polyimides to improve thermal stability (test via TGA up to 400°C) .
Properties
CAS No. |
85721-08-0 |
---|---|
Molecular Formula |
C14H7ClF4O |
Molecular Weight |
302.65 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |
InChI Key |
WOLOCKQZPBSLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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